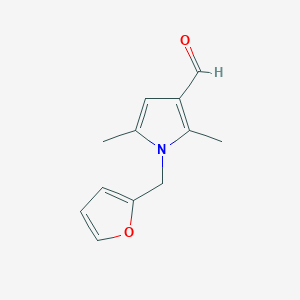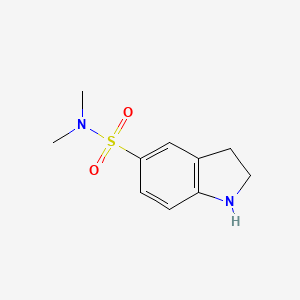
N,N-二甲基吲哚啉-5-磺酰胺
描述
N,N-Dimethylindoline-5-Sulfonamide: is an organic compound with the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol . It consists of a sulfonamide group (-SO2NH2) attached to a dimethylindoline ring structure. This compound is known for its applications in various fields of scientific research and industry.
科学研究应用
N,N-Dimethylindoline-5-Sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
N,N-Dimethylindoline-5-Sulfonamide is a type of sulfonamide, a group of compounds known for their antibacterial properties . The primary targets of sulfonamides are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for DNA synthesis in bacteria .
Mode of Action
Sulfonamides, including N,N-Dimethylindoline-5-Sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of para-aminobenzoic acid (PABA), a substrate used by the enzyme in the synthesis of folic acid . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme and disrupting folic acid synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway leading to the synthesis of folic acid . As a result, the bacteria are unable to produce the folic acid necessary for DNA synthesis, which inhibits their growth and proliferation .
Pharmacokinetics
Sulfonamides generally exhibit good absorption and distribution in the body . Their bioavailability can be influenced by factors such as formulation, dosage, and individual patient characteristics .
Result of Action
The primary result of N,N-Dimethylindoline-5-Sulfonamide’s action is the inhibition of bacterial growth and proliferation . By disrupting folic acid synthesis, the compound prevents bacteria from producing the DNA they need to grow and divide . This makes N,N-Dimethylindoline-5-Sulfonamide an effective antibacterial agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Dimethylindoline-5-Sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Additionally, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . These factors should be considered when assessing the environmental impact of N,N-Dimethylindoline-5-Sulfonamide and other sulfonamides .
生化分析
Biochemical Properties
N,N-Dimethylindoline-5-Sulfonamide plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of N,N-Dimethylindoline-5-Sulfonamide to the active sites of these enzymes .
Cellular Effects
N,N-Dimethylindoline-5-Sulfonamide affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, N,N-Dimethylindoline-5-Sulfonamide can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The mechanism of action of N,N-Dimethylindoline-5-Sulfonamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, N,N-Dimethylindoline-5-Sulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethylindoline-5-Sulfonamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N,N-Dimethylindoline-5-Sulfonamide remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to N,N-Dimethylindoline-5-Sulfonamide can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N,N-Dimethylindoline-5-Sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, N,N-Dimethylindoline-5-Sulfonamide can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .
Metabolic Pathways
N,N-Dimethylindoline-5-Sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, N,N-Dimethylindoline-5-Sulfonamide can affect the activity of enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
Within cells and tissues, N,N-Dimethylindoline-5-Sulfonamide is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The transport and distribution of N,N-Dimethylindoline-5-Sulfonamide are essential for its biological activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of N,N-Dimethylindoline-5-Sulfonamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, N,N-Dimethylindoline-5-Sulfonamide may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylindoline-5-Sulfonamide typically involves a multi-step reaction process. One common method includes the reaction of indoline with chlorosulfonic acid, followed by the addition of dimethylamine . The reaction conditions often involve ambient temperature and the use of solvents such as methanol .
Industrial Production Methods: Industrial production methods for N,N-Dimethylindoline-5-Sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: N,N-Dimethylindoline-5-Sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
相似化合物的比较
Indoline: A precursor in the synthesis of N,N-Dimethylindoline-5-Sulfonamide.
Indoline-1-carboxylic acid: Another related compound with different functional groups.
5-Chlorosulfonylindoline: A sulfonamide derivative with a chlorine substituent.
Uniqueness: N,N-Dimethylindoline-5-Sulfonamide is unique due to its specific combination of the dimethylindoline ring and sulfonamide group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBHIQIVIFMZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371146 | |
| Record name | N,N-Dimethylindoline-5-Sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99169-99-0 | |
| Record name | N,N-Dimethylindoline-5-Sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylindoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)
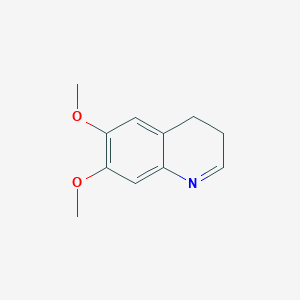
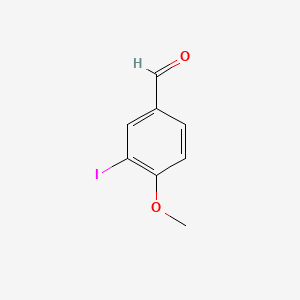
![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

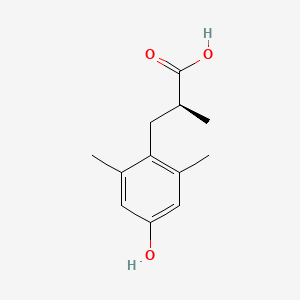
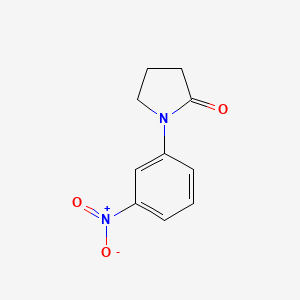
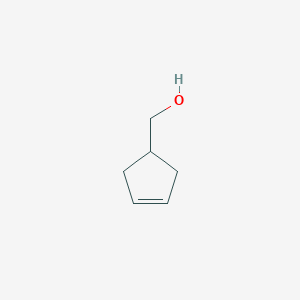
![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)
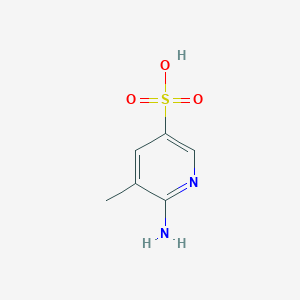
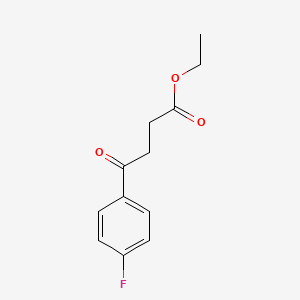
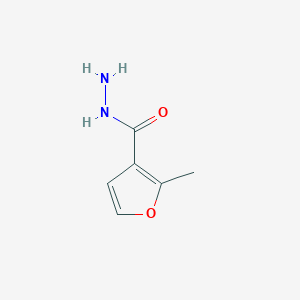
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)
